
2-(5-Chloro-1H-pyrazol-1-YL)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Chloro-1H-pyrazol-1-YL)acetaldehyde is a chemical compound that features a pyrazole ring substituted with a chlorine atom at the 5-position and an acetaldehyde group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Chloro-1H-pyrazol-1-YL)acetaldehyde typically involves the reaction of 5-chloro-1H-pyrazole with acetaldehyde under controlled conditions. One common method involves the use of a base such as sodium hydroxide in an ethanol solvent to facilitate the reaction . The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions: 2-(5-Chloro-1H-pyrazol-1-YL)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: 2-(5-Chloro-1H-pyrazol-1-YL)acetic acid.
Reduction: 2-(5-Chloro-1H-pyrazol-1-YL)ethanol.
Substitution: 2-(5-Methoxy-1H-pyrazol-1-YL)acetaldehyde.
科学的研究の応用
2-(5-Chloro-1H-pyrazol-1-YL)acetaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 2-(5-Chloro-1H-pyrazol-1-YL)acetaldehyde and its derivatives depends on their specific applications. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets . The chlorine atom and aldehyde group can also influence the compound’s reactivity and binding affinity.
類似化合物との比較
- 2-(4-Chloro-1H-pyrazol-1-YL)acetaldehyde
- 2-(5-Methyl-1H-pyrazol-1-YL)acetaldehyde
- 2-(5-Bromo-1H-pyrazol-1-YL)acetaldehyde
Comparison: 2-(5-Chloro-1H-pyrazol-1-YL)acetaldehyde is unique due to the presence of the chlorine atom at the 5-position of the pyrazole ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs . The position and type of substituents on the pyrazole ring can alter the compound’s electronic properties, making it more or less reactive in certain chemical reactions .
特性
分子式 |
C5H5ClN2O |
|---|---|
分子量 |
144.56 g/mol |
IUPAC名 |
2-(5-chloropyrazol-1-yl)acetaldehyde |
InChI |
InChI=1S/C5H5ClN2O/c6-5-1-2-7-8(5)3-4-9/h1-2,4H,3H2 |
InChIキー |
ZHUSEJBYIGUJFL-UHFFFAOYSA-N |
正規SMILES |
C1=C(N(N=C1)CC=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


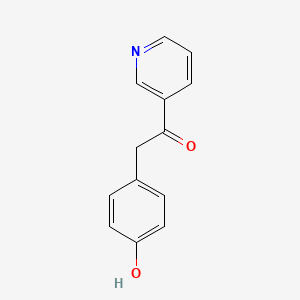
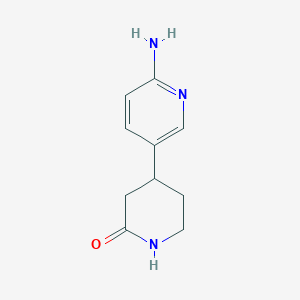

![(E)-4-[4-(3-Hydroxypropyl)phenoxy]-2-methyl-2-buten-1-ol](/img/structure/B12440080.png)

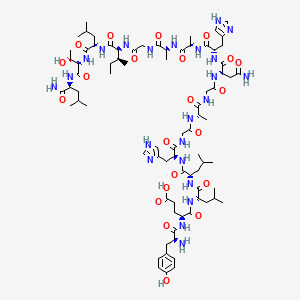
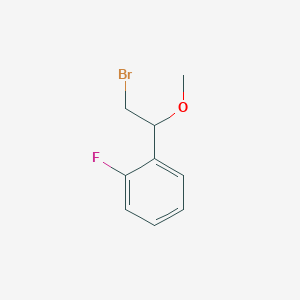

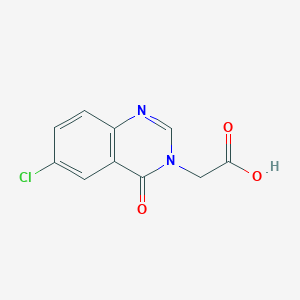

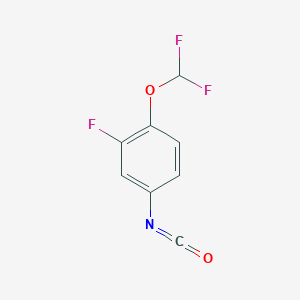
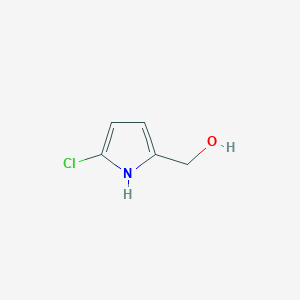
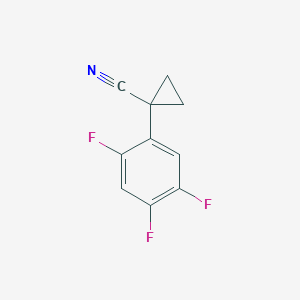
![1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane;tetrafluoroboranium](/img/structure/B12440145.png)
